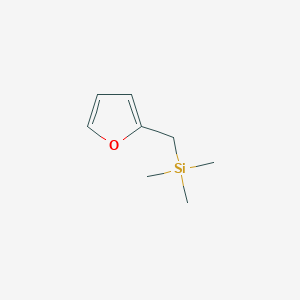(Furan-2-ylmethyl)trimethylsilane
CAS No.:
Cat. No.: VC16003712
Molecular Formula: C8H14OSi
Molecular Weight: 154.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14OSi |
|---|---|
| Molecular Weight | 154.28 g/mol |
| IUPAC Name | furan-2-ylmethyl(trimethyl)silane |
| Standard InChI | InChI=1S/C8H14OSi/c1-10(2,3)7-8-5-4-6-9-8/h4-6H,7H2,1-3H3 |
| Standard InChI Key | QTRTZGJWEJWOSY-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CC1=CC=CO1 |
Introduction
Chemical Identity and Structural Characteristics
Spectral and Physicochemical Properties
For structurally related compounds:
-
2-Trimethylsilylfuran exhibits a boiling point of 142–144°C and a density of 0.89 g/cm³ .
-
Log P values (octanol-water partition coefficients) for silylated furans typically range from 0.0 to -0.81, indicating moderate hydrophobicity .
-
NMR spectroscopy: The trimethylsilyl group in analogs produces a characteristic singlet at δ 0.1–0.3 ppm in H NMR, while the furan protons resonate between δ 6.3–7.4 ppm .
Synthesis and Reaction Chemistry
General Synthetic Strategies
Silylation of furan derivatives often employs trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) under basic conditions. For example:
-
2-(Trimethylsilyloxy)furan (CAS 61550-02-5) is synthesized via La(OTf)-catalyzed reaction of isatin with 2-(trimethylsilyloxy)furan in THF at -78°C, yielding spirocyclic oxindoles .
-
Gold-catalyzed cyclopropanation of silyl-protected furans enables access to medium-sized heterocycles, as demonstrated in a cascade reaction involving ethynyltrimethylsilane and sulfonamide intermediates .
Representative Procedure (Adapted for (Furan-2-ylmethyl)trimethylsilane):
-
Silylation: React furfuryl alcohol with TMSCl in the presence of triethylamine.
-
Purification: Isolate the product via column chromatography (hexanes/ethyl acetate).
Reactivity and Functionalization
Silyl groups act as protecting groups for hydroxyl or heteroaromatic systems, enabling regioselective functionalization:
-
Cross-coupling: Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., furan-2-ylboronic acid, CAS 13331-23-2) afford biaryl derivatives .
-
Ring-opening: Acidic hydrolysis of silyl ethers regenerates free furan alcohols, a key step in natural product synthesis .
Applications in Pharmaceutical and Material Science
Drug Discovery Intermediates
Silylated furans serve as precursors for spirooxindoles—scaffolds with antimicrobial and anticancer activity. The La(OTf)-catalyzed method (Yield: 60–85%) highlights their utility in constructing complex heterocycles .
Polymer and Sensor Development
-
Conductive polymers: Incorporation of silyl-furan monomers enhances thermal stability (decomposition >300°C) and electron mobility.
-
Fluorescent probes: Silyl groups modulate the photophysical properties of furan-based dyes, enabling pH-sensitive staining .
| Packaging Type | Domestic Fee (USD) | International Fee (USD) |
|---|---|---|
| Excepted Quantity | 0.00 | 0.00 |
| Limited Quantity | 15–60 | 150+ |
| Accessible (Class 3–8) | 100+ | 200+ |
| Data from Ambeed.com |
Future Directions and Research Gaps
Unexplored Synthetic Routes
-
Photoredox catalysis: Leveraging visible light to activate silyl-furan couplings could improve atom economy.
-
Biocatalytic silylation: Enzymatic methods (e.g., using cytochrome P450s) may offer greener alternatives .
Computational Modeling
DFT studies could predict the regioselectivity of silyl group migration in furan derivatives, guiding catalyst design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume